molecular formula C25H28N4O3 B2425855 (2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021070-34-7

(2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2425855
CAS No.: 1021070-34-7
M. Wt: 432.524
InChI Key: WTFHNVJRZFXKOB-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • The compound's structure and synthesis methods are explored in various studies. For instance, Saldías et al. (2020) discussed the synthesis and structural analysis of related compounds involving pyridazine rings and dimethylphenyl groups. They highlight the importance of intramolecular hydrogen bonding in defining molecular structure (Saldías et al., 2020).

Anticancer and Antituberculosis Activity

  • Studies have shown that derivatives of piperazin-1-yl methanone, similar in structure to the compound , exhibit anticancer and antituberculosis properties. Mallikarjuna et al. (2014) synthesized derivatives that demonstrated significant activity against breast cancer cells and tuberculosis (Mallikarjuna et al., 2014).

Novel Reactions and Derivatives

  • Research into novel reactions involving similar compounds has been conducted. Gómez et al. (1985) studied the reaction of pyrrolopyridazines with dimethyl acetylenedicarboxylate, leading to the discovery of new molecular structures (Gómez et al., 1985).

Molecular Interactions and Drug Design

  • The molecular interactions of similar compounds have implications in drug design. For instance, Shim et al. (2002) explored the molecular interaction of a related compound with the CB1 cannabinoid receptor, providing insights into the structural and electronic properties of potential anticonvulsant drugs (Shim et al., 2002).

Pharmacological Evaluation

  • The pharmacological evaluation of derivatives is crucial for understanding their potential therapeutic uses. Tsuno et al. (2017) reported on a series of derivatives that were evaluated as antagonists for specific receptors, demonstrating analgesic effects in animal models (Tsuno et al., 2017).

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-6-19(15-18(17)2)22-9-10-24(27-26-22)28-11-13-29(14-12-28)25(30)21-8-7-20(31-3)16-23(21)32-4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFHNVJRZFXKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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